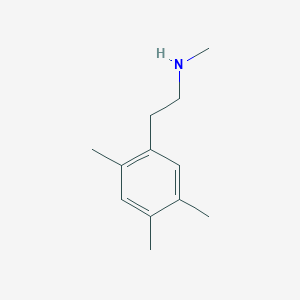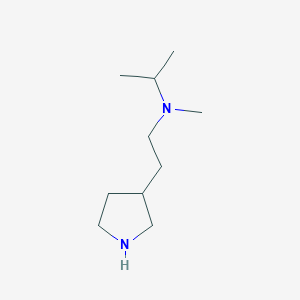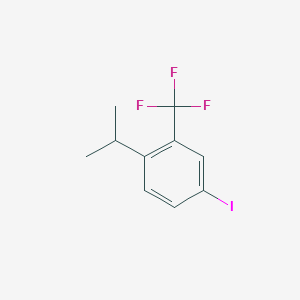![molecular formula C9H16ClNO2 B13603704 7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride](/img/structure/B13603704.png)
7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azaspiro[35]nonane-6-carboxylic acid hydrochloride is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[3.5]nonane-6-carboxylic acid hydrochloride typically involves the formation of the spirocyclic core followed by functionalization to introduce the carboxylic acid and hydrochloride groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 7-Azaspiro[3.5]nonane-6-carboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
7-Azaspiro[3.5]nonane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Azaspiro[3.5]nonane-6-carboxylic acid hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-Azaspiro[3.5]nonane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, as an FAAH inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of endocannabinoids and thereby modulating their signaling pathways . This interaction can lead to various physiological effects, including pain relief and anti-inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a similar structure but different ring sizes and functional groups.
4,4-Trimethylene piperidine: A related compound with a piperidine ring structure.
Uniqueness
7-Azaspiro[3.5]nonane-6-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. Its ability to inhibit FAAH with high potency distinguishes it from other spirocyclic compounds and makes it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C9H16ClNO2 |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
7-azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-6-9(2-1-3-9)4-5-10-7;/h7,10H,1-6H2,(H,11,12);1H |
Clave InChI |
ZBBGLNCMKVWBMU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CCNC(C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)











